2,5a-Dibromohexahydro-1h-1,2,4-(methanetriyl)cyclobuta[cd]pentalene-3,5-dione
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Overview
Description
2,5a-Dibromohexahydro-1h-1,2,4-(methanetriyl)cyclobuta[cd]pentalene-3,5-dione is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of bromine atoms and a cyclobuta[cd]pentalene core, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5a-Dibromohexahydro-1h-1,2,4-(methanetriyl)cyclobuta[cd]pentalene-3,5-dione typically involves multiple steps, including the bromination of precursor compounds and cyclization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5a-Dibromohexahydro-1h-1,2,4-(methanetriyl)cyclobuta[cd]pentalene-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups.
Substitution: Bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield brominated ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,5a-Dibromohexahydro-1h-1,2,4-(methanetriyl)cyclobuta[cd]pentalene-3,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5a-Dibromohexahydro-1h-1,2,4-(methanetriyl)cyclobuta[cd]pentalene-3,5-dione involves its interaction with specific molecular targets and pathways. The bromine atoms and the cyclobuta[cd]pentalene core play a crucial role in its reactivity and biological activity. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
- 1,1a,2,2,3,4,5,5,5a,5b-Decachlorooctahydro-1H-1,3,4-(methanetriyl)cyclobuta[cd]pentalene
- Other brominated cyclobuta[cd]pentalene derivatives
Uniqueness
2,5a-Dibromohexahydro-1h-1,2,4-(methanetriyl)cyclobuta[cd]pentalene-3,5-dione is unique due to its specific bromination pattern and the presence of the cyclobuta[cd]pentalene core. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
25867-85-0 |
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Molecular Formula |
C10H6Br2O2 |
Molecular Weight |
317.96 g/mol |
IUPAC Name |
5,9-dibromopentacyclo[5.3.0.02,5.03,9.04,8]decane-6,10-dione |
InChI |
InChI=1S/C10H6Br2O2/c11-9-3-1-2(8(9)14)4-6(9)5(3)10(4,12)7(1)13/h1-6H |
InChI Key |
BPIHMPOUHNUKRN-UHFFFAOYSA-N |
Canonical SMILES |
C12C3C4C5C(C1C5(C3=O)Br)C4(C2=O)Br |
Origin of Product |
United States |
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